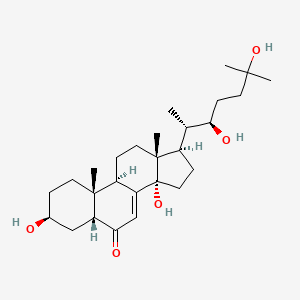
2-Deoxyecdysone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-deoxyecdysone is a 3beta-hydroxy steroid that is 5beta-cholestane containing a double bond between positions 7 and 8, and substituted by an oxo group at position 6 and by hydroxy groups at the 3beta, 14alpha, 22 pro-R and 25 positions. It is a 3beta-hydroxy steroid, a 14alpha-hydroxy steroid, a 22-hydroxy steroid, a 25-hydroxy steroid, a 6-oxo steroid and an enone. It derives from an ecdysone. It is a conjugate acid of a this compound 22-phosphate(2-). It derives from a hydride of a 5beta-cholestane.
Applications De Recherche Scientifique
Biosynthetic Pathways and Enzymatic Processes
- 2-Deoxyecdysone is a critical precursor in the biosynthesis of ecdysone, an important hormone in various organisms. Studies have shown that tissues like prothoracic glands, follicle cells, and others in larvae and adults of Locusta migratoria can efficiently hydroxylate this compound to ecdysone. This conversion is mediated by a mitochondrial enzyme with characteristics of a cytochrome P-450 monooxygenase, highlighting the importance of this compound in hormonal pathways (Kappler et al., 1986).
Complex Formation and Anti-inflammatory Activity
- This compound has been found to form supramolecular inclusion complexes with cyclodextrins. Research on these complexes reveals that they exhibit anti-inflammatory activities, which suggests potential therapeutic applications. This was demonstrated using this compound isolated from Silene wolgensis and Acanthophyllum gypsophiloides Regel, where its interaction with α-, β-, and γ-cyclodextrins formed complexes with anti-inflammatory properties (Kozhanova et al., 2020; Temirgaziev et al., 2019).
Embryonic Development and Metabolism
- In the embryonic development of Locusta migratoria, this compound plays a significant role. It has been observed in high concentrations in the eggs, predominantly in conjugated form. During embryogenesis, it undergoes pathways like C-2 hydroxylation and 3-epimerisation, leading to the formation of ecdysone and 3-epi-2-deoxyecdysone, respectively. This indicates its crucial role in the early stages of life in some species (Dimarcq et al., 1987).
Role in Ovarian Function in Insects
- In the study of the silkworm Bombyx mori, this compound was identified as one of the major moulting hormones in the ovaries. Its presence suggests a complex biosynthesis pathway in the organism, further emphasizing its role in developmental biology (Ohnishi et al., 1981).
Ecdysteroid Synthesis in Plants
- Investigations into phytoecdysteroids have revealed the presence of this compound in plants like Spinacia oleracea (spinach). This suggests that plants have their unique pathways for ecdysteroid biosynthesis, with enzymes like C2-hydroxylase playing a role, differing from those in insects. Such studies open doors to understanding the parallel evolution of these pathways in different kingdoms (Bakrim et al., 2009).
Propriétés
Formule moléculaire |
C27H44O5 |
|---|---|
Poids moléculaire |
448.6 g/mol |
Nom IUPAC |
(3S,5R,9R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-3,14-dihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H44O5/c1-16(22(29)9-10-24(2,3)31)18-8-13-27(32)20-15-23(30)21-14-17(28)6-11-25(21,4)19(20)7-12-26(18,27)5/h15-19,21-22,28-29,31-32H,6-14H2,1-5H3/t16-,17-,18+,19-,21-,22+,25+,26+,27+/m0/s1 |
Clé InChI |
CRAPXAGGASWTPU-VQOIUDCISA-N |
SMILES isomérique |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(CC[C@@H](C4)O)C)C)O)[C@@H](CCC(C)(C)O)O |
SMILES |
CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CCC(C4)O)C)C)O)C(CCC(C)(C)O)O |
SMILES canonique |
CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CCC(C4)O)C)C)O)C(CCC(C)(C)O)O |
Synonymes |
2-deoxy-alpha-ecdysone 2-deoxyecdysone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(1S,2R,4S,5S,6R)-2,5,6-trihydroxy-2-(hydroxymethyl)-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxyoxane-3,4,5-triol](/img/structure/B1253497.png)
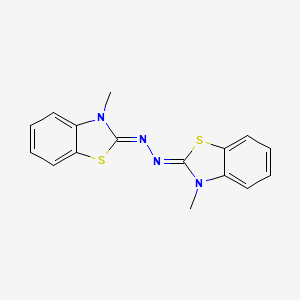
![(1S,11R,13S,15S)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-11,18-diol](/img/structure/B1253501.png)
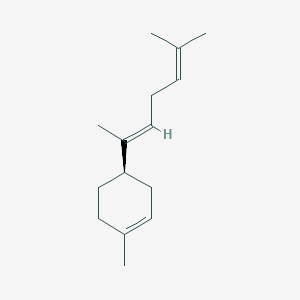


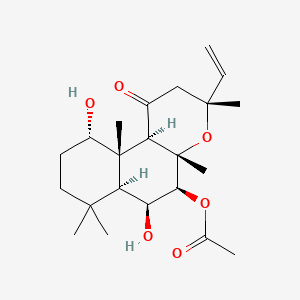
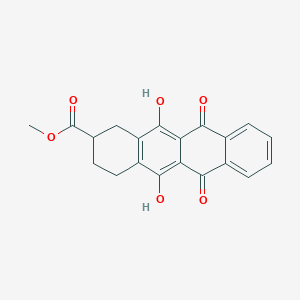

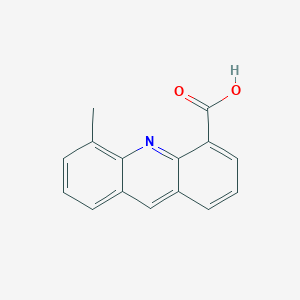
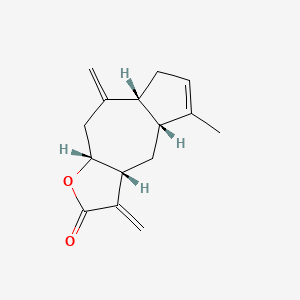
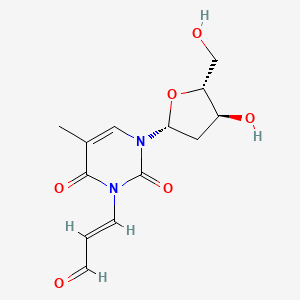
![(1aR,4aR,7S,7aR,7bR)-1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene](/img/structure/B1253521.png)
